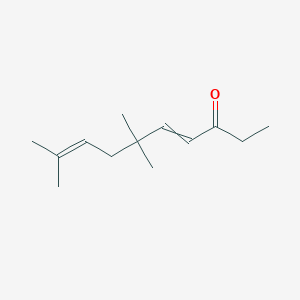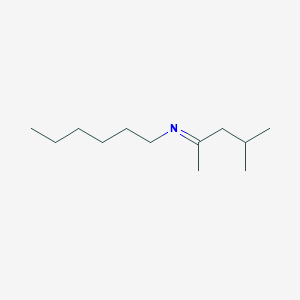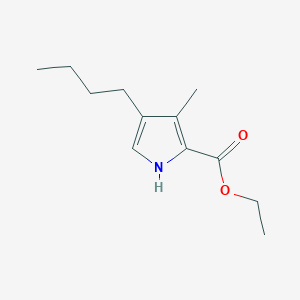
4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by its branched alkyl groups attached to the pyridine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine typically involves the alkylation of a pyridine derivative. One common method is the reaction of 2,6-dimethylpyridine with 2,2-dimethylpentyl bromide and ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkyl-substituted pyridines.
Scientific Research Applications
4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: A simpler pyridine derivative with similar chemical properties.
3-Ethyl-2,6-dimethylpyridine: Another pyridine derivative with an ethyl group at the 3-position.
4-(2,2-Dimethylpentyl)pyridine: A compound with a similar alkyl group but lacking the additional methyl groups.
Uniqueness
4-(2,2-Dimethylpentyl)-3-ethyl-2,6-dimethylpyridine is unique due to its specific combination of alkyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
141103-71-1 |
|---|---|
Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
4-(2,2-dimethylpentyl)-3-ethyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C16H27N/c1-7-9-16(5,6)11-14-10-12(3)17-13(4)15(14)8-2/h10H,7-9,11H2,1-6H3 |
InChI Key |
BJNCHVGIRCUHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC1=C(C(=NC(=C1)C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)

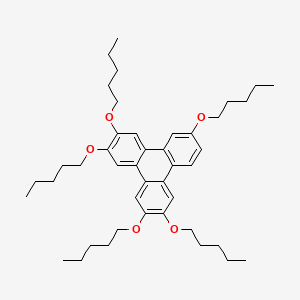
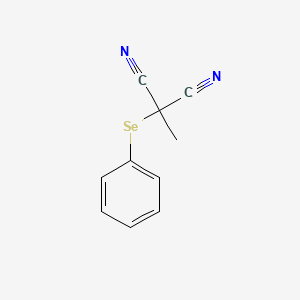
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
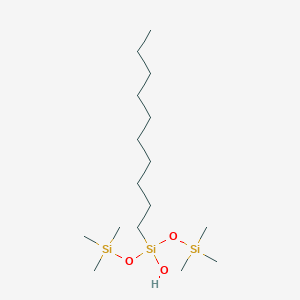
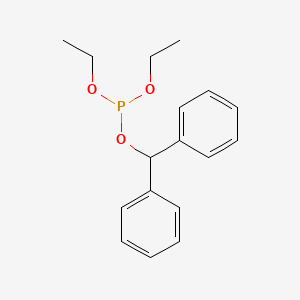
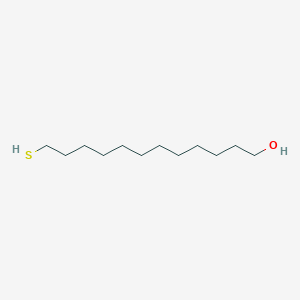
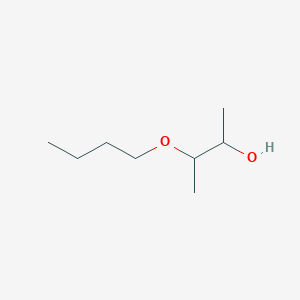
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
